![molecular formula C22H26N2O7S B2482541 diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-46-5](/img/structure/B2482541.png)

diethyl 2-(3,5-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

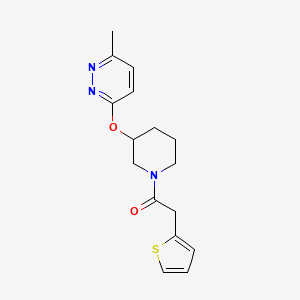

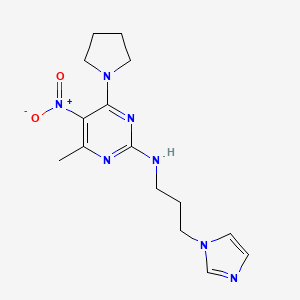

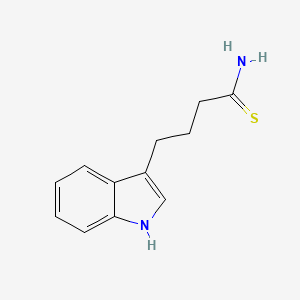

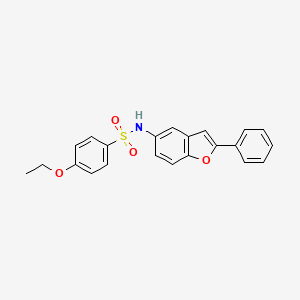

The synthesis of derivatives closely related to the specified compound involves multistep reactions starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. These steps yield a series of Schiff base compounds characterized using various spectroscopic methods (Çolak et al., 2021). Another approach describes the synthesis of pyridine and thieno[2,3-d]pyrimidine derivatives from related starting materials, highlighting the versatility in synthesizing complex heterocyclic compounds (Ahmed, 2002).

Aplicaciones Científicas De Investigación

Synthesis of Novel Heterocyclic Systems

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a closely related compound, serves as a starting material for constructing heterocyclic systems like pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and other derivatives. These synthesized derivatives are significant for exploring chemical space and potential pharmacological activities (Ahmed, 2002). Another study focused on synthesizing azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines from diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate, demonstrating the versatility of these compounds in generating a wide range of heterocyclic systems (Ahmed, 2002).

Potential in Medicinal Chemistry

The research includes the synthesis of compounds with potential neuroleptic activity. For instance, a series of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl) methyl]-6-methoxysalicylamides, starting from 2,6-dimethoxybenzoic acids, were synthesized and evaluated for their antidopamine activity, indicating the potential of these chemical frameworks in developing new therapeutic agents (de Paulis et al., 1986).

Application in Anticancer Research

Some newly synthesized heterocycles utilizing thiophene incorporated thioureido substituent as precursors were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, showing potent activity and highlighting the importance of these compounds in anticancer research (Abdel-Motaal et al., 2020).

Conducting Polymers from Low Oxidation Potential Monomers

Research into conducting polymers based on pyrrole via electropolymerization of derivatized bis(pyrrol-2-yl) arylenes shows the potential of these compounds in material science, particularly for their low oxidation potentials and stability in conducting form, which could be advantageous for electronic and photovoltaic applications (Sotzing et al., 1996).

Direcciones Futuras

Propiedades

IUPAC Name |

diethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O7S/c1-5-30-21(26)18-16-7-8-24(22(27)31-6-2)12-17(16)32-20(18)23-19(25)13-9-14(28-3)11-15(10-13)29-4/h9-11H,5-8,12H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDHKZQNKRLYHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-(benzo[d]thiazol-2-yloxy)azetidine-1-carboxylate](/img/structure/B2482458.png)

![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2482460.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbenzamide](/img/structure/B2482462.png)

![5-[Methyl(propan-2-yl)amino]-2-[1-(prop-2-enoyl)piperidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2482464.png)

![4-[4-[(2-Chlorophenyl)methylsulfonyl]piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2482471.png)

![3-(4-Methoxyphenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2482474.png)

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)